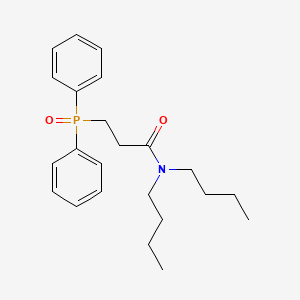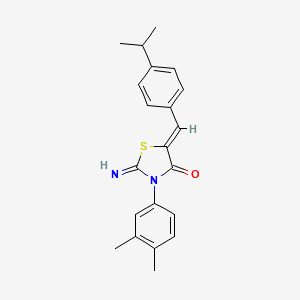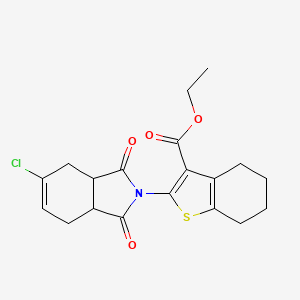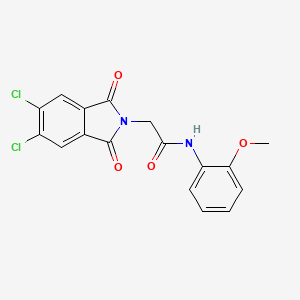![molecular formula C21H17BrN2O2 B5140740 N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and has been shown to have promising effects in various studies.
Mécanisme D'action
The exact mechanism of action of N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various diseases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide is its potential as a chemotherapeutic agent. It has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for further research. However, its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
List of
Orientations Futures
1. Further studies to understand the mechanism of action of N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide.
2. Exploration of its potential as an anti-viral agent.
3. Investigation of its potential as a treatment for autoimmune diseases.
4. Optimization of its use as a chemotherapeutic agent.
5. Development of new synthesis methods to improve its yield and purity.
6. Investigation of its potential as a treatment for neurodegenerative diseases.
7. Study of its effect on the gut microbiome and its potential as a treatment for gastrointestinal disorders.
8. Exploration of its potential as a treatment for metabolic disorders such as diabetes and obesity.
9. Investigation of its effect on the immune system and its potential as an immunomodulatory agent.
10. Study of its potential as a treatment for inflammatory bowel disease.
Méthodes De Synthèse
The synthesis of N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide involves several steps. The starting material is 2-bromo-4-nitroaniline, which is then reacted with phenylacetic acid to form the corresponding amide. This intermediate is then reacted with benzoyl chloride to form the final product.
Applications De Recherche Scientifique
N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that it can inhibit the growth of certain cancer cells and has potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
N-[2-bromo-4-[(2-phenylacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-18-14-17(23-20(25)13-15-7-3-1-4-8-15)11-12-19(18)24-21(26)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSCFZMDXUUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethylphenyl)-3-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5140666.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5140683.png)
![1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5140687.png)
![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5140697.png)
![methyl 3-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140699.png)
![N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide](/img/structure/B5140702.png)
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine](/img/structure/B5140710.png)

![1-(4-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5140719.png)


